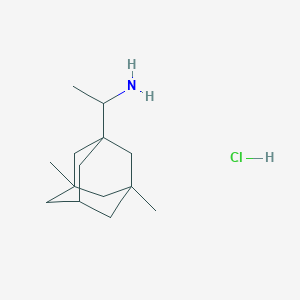
1-(3,5-ジメチルアダマンタン-1-イル)エタン-1-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H25N·HCl. It is known for its unique adamantane structure, which is a tricyclic hydrocarbon. This compound is often used in various scientific research applications due to its distinctive chemical properties.
科学的研究の応用
1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules
Biology: Studying its effects on cellular processes and enzyme interactions
Medicine: Investigating its potential as a therapeutic agent for neurological disorders
Industry: Used in the development of advanced materials and polymers
作用機序
Target of Action
The primary targets of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethyladamantane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalysts: Acid catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including crystallization and filtration to obtain high-purity product
化学反応の分析
Types of Reactions: 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary amines
Substitution: Formation of substituted adamantane derivatives
類似化合物との比較
Memantine hydrochloride: Another adamantane derivative used in the treatment of Alzheimer’s disease
Amantadine hydrochloride: Used as an antiviral and antiparkinsonian agent
Uniqueness: 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
特性
IUPAC Name |
1-(3,5-dimethyl-1-adamantyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14;/h10-11H,4-9,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFNIKYWULXIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)(CC(C3)(C2)C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352444-60-1 |
Source


|
| Record name | 1-(3,5-dimethyladamantan-1-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)
![6-Benzyl-1-ethyl-3-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2514031.png)
![Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate](/img/structure/B2514032.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)

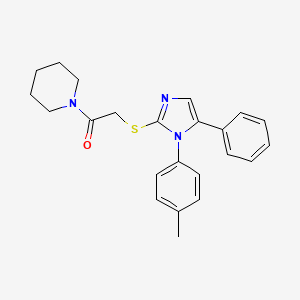
![(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2514038.png)
![2-bromo-4-nitro-6-((E)-(((1R,3r,8S)-tricyclo[4.3.1.1(3,8)]undecan-3-ylmethyl)imino)methyl)phenol](/img/structure/B2514042.png)
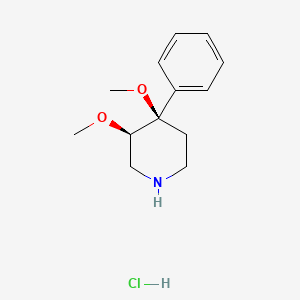
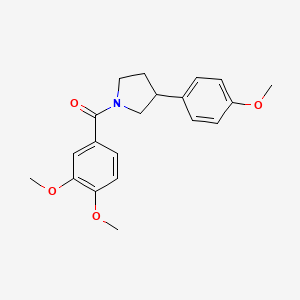
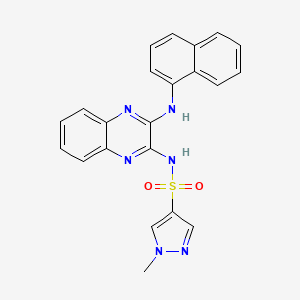
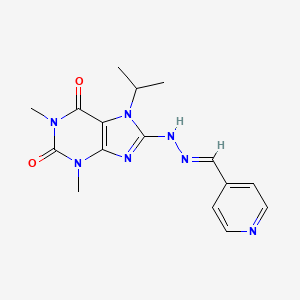
![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)
![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)
